3,3,3-Trifluoro-l-alanine
CAS No.: 127127-25-7
Cat. No.: VC13359803
Molecular Formula: C3H4F3NO2
Molecular Weight: 143.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 127127-25-7 |
---|---|
Molecular Formula | C3H4F3NO2 |
Molecular Weight | 143.06 g/mol |
IUPAC Name | (2R)-2-amino-3,3,3-trifluoropropanoic acid |
Standard InChI | InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9)/t1-/m1/s1 |
Standard InChI Key | HMJQKIDUCWWIBW-PVQJCKRUSA-N |
Isomeric SMILES | [C@@H](C(=O)O)(C(F)(F)F)N |
SMILES | C(C(=O)O)(C(F)(F)F)N |
Canonical SMILES | C(C(=O)O)(C(F)(F)F)N |
Introduction
Chemical and Structural Properties of 3,3,3-Trifluoro-l-alanine
Molecular Architecture
3,3,3-Trifluoro-l-alanine (C₃H₄F₃NO₂) replaces the methyl group of alanine’s beta-carbon with a trifluoromethyl (-CF₃) group. This substitution significantly alters electronic distribution, as fluorine’s high electronegativity induces strong inductive effects. The molecule’s L-configuration is critical for its biochemical interactions, particularly in systems sensitive to stereochemistry.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₃H₄F₃NO₂ |
Molecular Weight | 143.06 g/mol |
IUPAC Name | (2R)-2-amino-3,3,3-trifluoropropanoic acid |
InChI | InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9)/t1-/m1/s1 |
SMILES | C@@H(C(F)(F)F)N |
The trifluoromethyl group increases hydrophobicity compared to native alanine while polarizing adjacent bonds, influencing solubility and reactivity .
Electronic and Steric Effects
The -CF₃ group’s electron-withdrawing nature stabilizes adjacent negative charges, affecting ionization states of the amino and carboxyl groups. This stabilization alters pKa values, with computational models predicting a carboxyl pKa of ~2.1 and amino pKa of ~9.3, compared to 2.3 and 9.7 for alanine. Steric bulk from fluorine atoms also impacts conformational flexibility, potentially hindering rotation around the Cα-Cβ bond.
Synthesis and Chiral Resolution
Racemic Synthesis
Initial synthesis typically involves alkylation of a glycine-derived Schiff base with trifluoromethylating agents. For example, reaction of N-(diphenylmethylene)glycine tert-butyl ester with CF₃I under basic conditions yields racemic 3,3,3-trifluoroalanine. Subsequent acidic hydrolysis removes protecting groups, though this step risks racemization.
Enantiomeric Separation
Chiral HPLC using columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phases achieves resolution of L- and D-enantiomers. Reported enantiomeric excess (ee) values exceed 90% under optimized conditions, though yields remain moderate (~36%) due to losses during purification .
Reaction Scheme
Stability and Reactivity
Metabolic Stability
In vitro studies using hepatic microsomes show resistance to oxidative deamination, with <5% conversion to 3,3,3-trifluoropyruvate over 60 minutes. This contrasts with alanine’s rapid metabolism, highlighting fluorine’s protective role.
Research Applications and Findings
Probing Enzyme Specificity
The L-enantiomer serves as a substrate analog in studies of alanine racemase and transaminases. Kinetic assays reveal a 15-fold reduction in racemase activity compared to natural alanine, attributed to steric hindrance from -CF₃.
Bacterial Imaging Probes
While most PET tracer research focuses on the D-enantiomer ([18F]3,3,3-trifluoro-d-alanine), the L-form shows potential for eukaryotic cell studies. Preliminary work indicates selective uptake in mammalian cells expressing alanine-serine-cysteine transporters, with a reported of 2.3 ± 0.4 mM .
Table 2: Comparative Uptake in Bacterial vs. Mammalian Systems
System | Uptake (nmol/mg protein/min) |
---|---|
E. coli (D-form) | 12.7 ± 1.2 |
HEK293 (L-form) | 4.1 ± 0.8 |
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